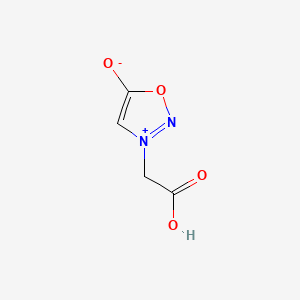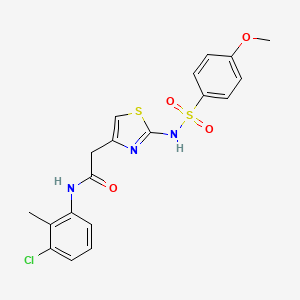
3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carboxymethyl compounds are derivatives of carboxylic acids where a hydroxyl group has been replaced by a carboxymethyl group (-CH2-COOH). These compounds are often used in the production of cellulose derivatives . They are typically characterized by their carboxymethyl groups attached to larger structures .
Synthesis Analysis
The synthesis of carboxymethyl compounds often involves the reaction of cellulose with chloroacetic acid in the presence of sodium hydroxide . This process is known as carboxymethylation .Molecular Structure Analysis
The molecular structure of carboxymethyl compounds is characterized by the presence of carboxymethyl groups (-CH2-COOH) attached to larger structures . These groups are often attached to cellulose molecules in the case of carboxymethyl cellulose .Chemical Reactions Analysis
Carboxymethyl compounds can undergo a variety of chemical reactions due to the presence of the carboxymethyl group. For example, they can participate in esterification reactions with alcohols .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Properties
- The compound 4-Acetyl-3-(p-anisyl)sydnone, a variant of 3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate, demonstrates interesting structural properties. Its asymmetric unit contains four independent molecules, with the 1,2,3-oxadiazole rings almost planar, forming dihedral angles with attached benzene rings. This structural arrangement facilitates the formation of intermolecular hydrogen bonds, leading to sheet formations in crystals (Fun, Loh, Nithinchandra, & Kalluraya, 2011).
Anticancer Potential
- Research on compounds like 3-(4-chlorophenyl)-4-formyl-[1, 2, 3] oxadiazol-3-ium-5-olate reveals potential anticancer properties. It has shown activity against various human tumor cell lines, including central nervous system, renal, lung, and leukemia cell lines. Such findings highlight the potential of structurally similar compounds for therapeutic applications in oncology (Bhosale, Deshpande, & Wagh, 2017).
Supramolecular Chemistry and Crystal Engineering
- The structural analysis of compounds like 4-({[4-Amino-6-(p-bromobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone, closely related to this compound, provides insights into supramolecular chemistry. The formation of intermolecular hydrogen bonds and dihedral angles between rings are essential for understanding molecular interactions and crystal engineering (Fun, Quah, Nithinchandra, & Kalluraya, 2011).
Synthetic Chemistry and Drug Development
- The synthesis and evaluation of compounds like 3-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)sydnone are crucial in drug development. Such research contributes to the development of new synthetic routes and the discovery of novel compounds with potential pharmaceutical applications (Goh, Fun, Nithinchandra, & Kalluraya, 2010).
Wirkmechanismus
The mechanism of action of carboxymethyl compounds can vary depending on their specific structure and the context in which they are used. For example, in the case of carboxymethyl cellulose, it can bind to the surface of corneal epithelial cells via its glucopyranose subunits binding to glucose receptors GLUT-1 .
Eigenschaften
IUPAC Name |
3-(carboxymethyl)oxadiazol-3-ium-5-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O4/c7-3(8)1-6-2-4(9)10-5-6/h2H,1H2,(H-,5,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYMGVYSSVQNHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=[N+]1CC(=O)O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}-N-methylacetamide](/img/structure/B2954898.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2954900.png)


![2-(2-Ethoxyethyl)-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2954908.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2954909.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B2954911.png)

![2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2954913.png)
![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(2-pyridinyl)pyrimidine](/img/structure/B2954914.png)
![8-(2,4-dimethylphenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2954918.png)
![Methyl (E)-4-[3-(4-chlorophenyl)sulfonylpropylamino]-4-oxobut-2-enoate](/img/structure/B2954920.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2954921.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2954922.png)